Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.26 g/mol It is known for its unique structure, which includes an isoquinoline moiety and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone typically involves the reaction of isoquinoline with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Isoquinolin-1-yl(4-(trifluoromethyl)phenyl)methanone
- Isoquinolin-1-yl(2-(trifluoromethyl)phenyl)methanone
- Isoquinolin-1-yl(3-(difluoromethyl)phenyl)methanone
Uniqueness
Isoquinolin-1-yl(3-(trifluoromethyl)phenyl)methanone is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C17H10F3NO |
---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
isoquinolin-1-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)13-6-3-5-12(10-13)16(22)15-14-7-2-1-4-11(14)8-9-21-15/h1-10H |
InChI Key |
QLIPZBRKYPXXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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